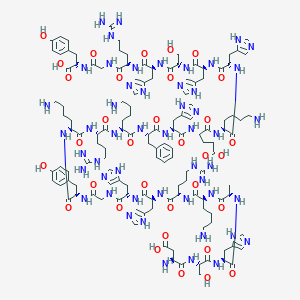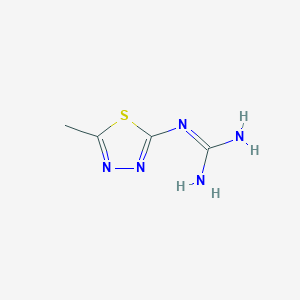
1-(5-Methyl-1,3,4-thiadiazol-2-yl)guanidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-Methyl-1,3,4-thiadiazol-2-yl)guanidine, also known as MTDG, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MTDG is a heterocyclic compound that contains a thiadiazole ring and a guanidine group.
Wissenschaftliche Forschungsanwendungen
1-(5-Methyl-1,3,4-thiadiazol-2-yl)guanidine has been studied for its potential applications in various fields. In the field of medicine, this compound has shown promising results as an anti-inflammatory agent. In a study conducted on rats, this compound was found to significantly reduce inflammation in the paw and ear of the animals. This compound has also been studied for its potential as an anti-cancer agent. In vitro studies have shown that this compound can induce cell death in cancer cells.
In the field of agriculture, this compound has been studied for its potential as a herbicide. In a study conducted on rice plants, this compound was found to effectively control weeds without causing any harm to the rice plants.
Wirkmechanismus
The exact mechanism of action of 1-(5-Methyl-1,3,4-thiadiazol-2-yl)guanidine is not yet fully understood. However, studies have suggested that this compound may exert its anti-inflammatory and anti-cancer effects by inhibiting the production of nitric oxide and prostaglandin E2. This compound may also induce cell death in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. In a study conducted on rats, this compound was found to significantly reduce the levels of inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. This compound was also found to reduce the levels of oxidative stress markers such as malondialdehyde and nitric oxide.
Vorteile Und Einschränkungen Für Laborexperimente
1-(5-Methyl-1,3,4-thiadiazol-2-yl)guanidine has several advantages for lab experiments. It is a stable compound that can be easily synthesized in the laboratory. This compound is also relatively inexpensive compared to other compounds used in research. However, one limitation of this compound is its low solubility in water, which can make it difficult to administer in experiments.
Zukünftige Richtungen
There are several future directions for the study of 1-(5-Methyl-1,3,4-thiadiazol-2-yl)guanidine. In the field of medicine, further studies are needed to determine the efficacy of this compound as an anti-inflammatory and anti-cancer agent in humans. The potential use of this compound in the treatment of other diseases such as Alzheimer's and Parkinson's disease should also be explored.
In the field of agriculture, further studies are needed to determine the effectiveness of this compound as a herbicide in other crops. The potential environmental impact of this compound should also be studied.
Conclusion:
In conclusion, this compound is a promising compound that has shown potential applications in various fields. Its synthesis method is relatively simple, and it has been found to have anti-inflammatory, anti-cancer, and herbicidal properties. Further research is needed to fully understand its mechanism of action and to explore its potential applications in medicine and agriculture.
Synthesemethoden
1-(5-Methyl-1,3,4-thiadiazol-2-yl)guanidine can be synthesized by reacting 5-methyl-1,3,4-thiadiazole-2-amine with cyanogen bromide and then treating the resulting intermediate with guanidine carbonate. The reaction yields this compound as a white crystalline solid with a melting point of 243-245°C.
Eigenschaften
| 110963-09-2 | |
Molekularformel |
C4H7N5S |
Molekulargewicht |
157.2 g/mol |
IUPAC-Name |
2-(5-methyl-1,3,4-thiadiazol-2-yl)guanidine |
InChI |
InChI=1S/C4H7N5S/c1-2-8-9-4(10-2)7-3(5)6/h1H3,(H4,5,6,7,9) |
InChI-Schlüssel |
LDPYBJPSHQJRTG-UHFFFAOYSA-N |
SMILES |
CC1=NN=C(S1)N=C(N)N |
Kanonische SMILES |
CC1=NN=C(S1)N=C(N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






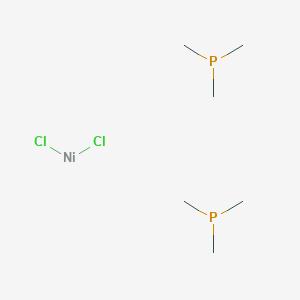
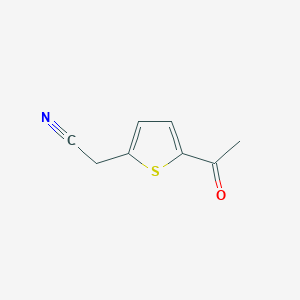



![4-[(E)-2-(3,5-dimethoxyphenyl)ethenyl]-2-methoxyphenol](/img/structure/B33518.png)
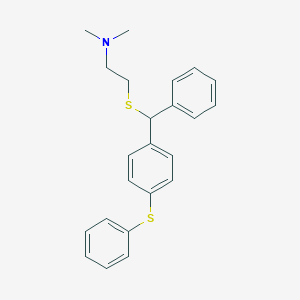

![[(4S)-4-Methyl-2-oxooctyl]phosphonic acid dimethyl ester](/img/structure/B33524.png)
